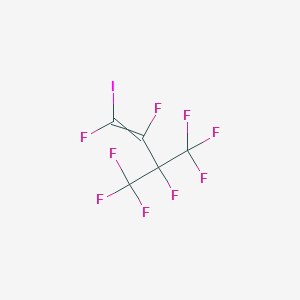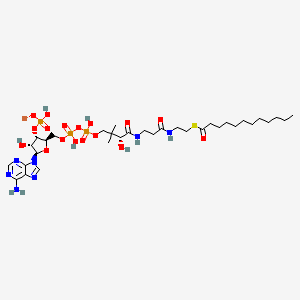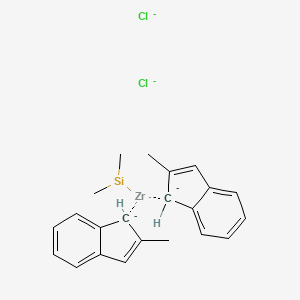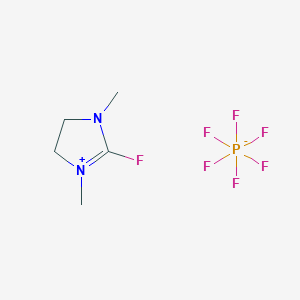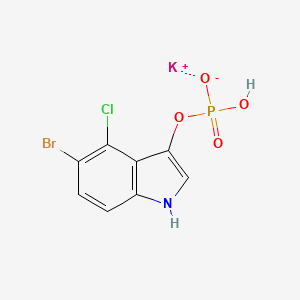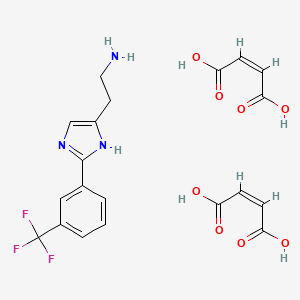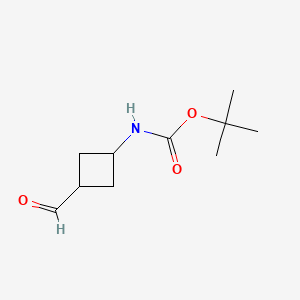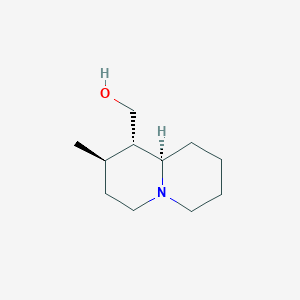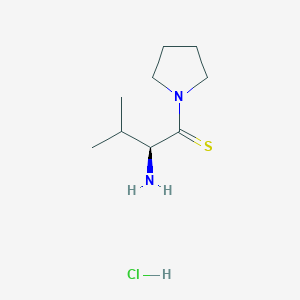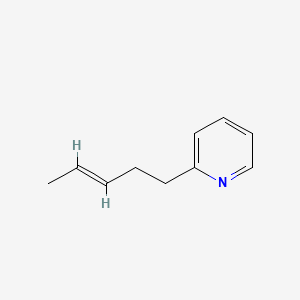
(S,S)-(+)-N,N'-双(3,5-二叔丁基水杨基亚甲基)-1,2-环己烷二胺钴(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate is a coordination compound featuring cobalt in the +2 oxidation state. This compound is characterized by its complex ligand structure, which includes bulky tert-butyl groups and a Schiff base derived from salicylaldehyde and cyclohexylamine. The presence of these bulky groups provides steric protection to the cobalt center, making the compound stable and useful in various applications.
科学研究应用
Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and polymerization reactions.
Material Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Electrochemistry: It is used in electrochemical studies to investigate redox behavior and electron transfer processes.
作用机制
Target of Action
It’s known that cobalt complexes often interact with various biological targets, including proteins and dna, due to their ability to form coordination bonds .
Mode of Action
The compound, being a cobalt(II) complex, can interact with its targets through coordination bonds. The cobalt ion in the complex can be described as distorted CoNCl3 tetrahedra . The charge of the central Co(II) ion is formally compensated by the charges of two terminal CoCl3- ions, and the whole molecule is neutral . Only terminal pyridine rings of the ligand participate in bonding with Co(II) ions .
Biochemical Pathways
It’s known that cobalt complexes can influence various biochemical processes, including redox reactions and enzymatic activities .
Pharmacokinetics
The pharmacokinetics of cobalt complexes can be influenced by factors such as their size, charge, lipophilicity, and the nature of the ligands .
Result of Action
It’s known that cobalt complexes can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other ions . For instance, exposure to UV irradiation led to the formation of free radicals, which were stable for several days in solutions and more than 1 month in solid samples .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:
Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexanol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the Schiff base.
Complexation with Cobalt(II) Salt: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the cobalt complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate undergoes various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, such as cobalt(III), using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to cobalt(II) or even cobalt(I) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient or slightly elevated temperatures.
Substitution: Various ligands in the presence of suitable solvents and sometimes under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Cobalt(III) complexes with modified ligand structures.
Reduction: Cobalt(I) or cobalt(II) complexes with retained or modified ligand structures.
Substitution: New cobalt complexes with different ligands.
相似化合物的比较
Similar Compounds
Cobalt(2+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate: A similar compound with a different stereochemistry of the cyclohexylamine moiety.
Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate: A similar compound with different substituents on the phenolate ring.
Uniqueness
The uniqueness of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) lies in its specific ligand structure, which provides steric protection and stability to the cobalt center. This makes it particularly useful in applications requiring stable and efficient catalysts or materials.
属性
CAS 编号 |
188264-84-8 |
|---|---|
分子式 |
C36H54CoN2O2 |
分子量 |
605.8 g/mol |
IUPAC 名称 |
cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m0./s1 |
InChI 键 |
PCZWNUHBFITYKI-PNHSAAKESA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+2] |
手性 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


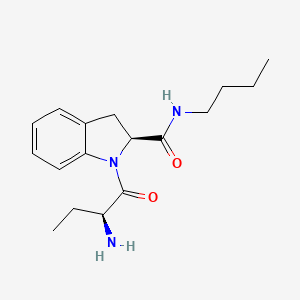
![Acetamide, N-[2-[(1-oxido-2-pyridinyl)amino]ethyl]- (9CI)](/img/new.no-structure.jpg)
